![molecular formula C15H17N5S B5669416 N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B5669416.png)
N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
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Overview
Description
"N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide" is a compound belonging to the arylpiperazine class. Arylpiperazine derivatives have been widely researched for their potential in treating various conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their diverse effects on serotonin receptors and other neurotransmitter systems (Caccia, 2007).
Synthesis Analysis
The synthesis of "N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide" and similar compounds involves multiple steps, including the formation of 1-aryl-piperazines. These steps often involve reactions catalyzed by enzymes like CYP3A4 and CYP2D6, leading to various metabolites with significant biological activity. The flexibility in the synthetic routes allows for the design of molecules with tailored properties for specific therapeutic applications (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of "N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide" features a piperazine ring, a key pharmacophore in many antipsychotic agents. The presence of arylalkyl substituents, as seen in this compound, can improve the potency and selectivity of the binding affinity at D2-like receptors, which is crucial for its pharmacological activity (Sikazwe et al., 2009).
Chemical Reactions and Properties
"N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide" undergoes various chemical reactions, including N-dealkylation, oxidation, and conjugation, leading to a variety of metabolites with distinct pharmacological profiles. These reactions are influenced by the structural characteristics of the compound, including the presence of the piperazine ring and the specific substituents attached to it (Caccia, 2007).
Physical Properties Analysis
The physical properties of "N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide," such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties are determined by the molecular structure and the nature of the substituents on the piperazine ring, which can affect the compound's behavior in biological systems and its pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming hydrogen bonds, play a significant role in the compound's interaction with biological targets. The structure-activity relationship (SAR) of arylpiperazine derivatives suggests that modifications at specific positions on the piperazine ring can significantly impact the compound's pharmacodynamics and pharmacokinetics, influencing its therapeutic potential and side effect profile (Sikazwe et al., 2009).
properties
IUPAC Name |
N-phenyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c21-15(18-13-5-2-1-3-6-13)20-11-9-19(10-12-20)14-16-7-4-8-17-14/h1-8H,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGICDTRGACFXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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